molecular formula C17H19N5O4 B11279257 2-(4-acetylpiperazin-1-yl)-2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide

2-(4-acetylpiperazin-1-yl)-2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide

Cat. No.: B11279257
M. Wt: 357.4 g/mol
InChI Key: LSAJGGTVUMNVIZ-UHFFFAOYSA-N
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Description

2-(4-acetylpiperazin-1-yl)-2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, an oxo group, and a phthalazinone moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylpiperazin-1-yl)-2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-acetylpiperazine with an appropriate acylating agent to introduce the acetyl group. This intermediate is then reacted with a phthalazinone derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylpiperazin-1-yl)-2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

2-(4-acetylpiperazin-1-yl)-2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate biological processes and pathways.

    Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-acetylpiperazin-1-yl)-2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the function of proteins and other cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-acetylpiperazin-1-yl)-2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide apart is its combination of functional groups and structural elements, which confer unique reactivity and potential biological activity. This makes it a valuable compound for diverse scientific investigations and applications.

Properties

Molecular Formula

C17H19N5O4

Molecular Weight

357.4 g/mol

IUPAC Name

2-(4-acetylpiperazin-1-yl)-2-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide

InChI

InChI=1S/C17H19N5O4/c1-11(23)21-6-8-22(9-7-21)17(26)16(25)18-10-14-12-4-2-3-5-13(12)15(24)20-19-14/h2-5H,6-10H2,1H3,(H,18,25)(H,20,24)

InChI Key

LSAJGGTVUMNVIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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